molecular formula C9H6ClNO2S B186699 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid CAS No. 152149-00-3

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Cat. No.: B186699
CAS No.: 152149-00-3
M. Wt: 227.67 g/mol
InChI Key: HBDVBZKFZBCJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorinated benzothiazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid typically involves the chlorination of benzothiazole derivatives followed by acetic acid substitution. One common method includes:

    Chlorination: Starting with benzothiazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Acetic Acid Substitution: The chlorinated benzothiazole is then reacted with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Comparison with Similar Compounds

  • 2-(2-Bromobenzo[d]thiazol-6-yl)acetic acid
  • 2-(2-Fluorobenzo[d]thiazol-6-yl)acetic acid
  • 2-(2-Iodobenzo[d]thiazol-6-yl)acetic acid

Comparison:

  • Uniqueness: The presence of a chlorine atom in 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid imparts distinct electronic properties compared to its brominated, fluorinated, or iodinated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently.
  • Reactivity: Chlorinated derivatives generally exhibit different reactivity patterns in substitution and oxidation reactions compared to their halogenated counterparts, making them unique in synthetic applications.

Properties

IUPAC Name

2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVBZKFZBCJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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